![molecular formula C11H17ClN2O2S B1520000 [4-(Pyrrolidin-1-sulfonyl)phenyl]methanamin-Hydrochlorid CAS No. 71398-49-7](/img/structure/B1520000.png)
[4-(Pyrrolidin-1-sulfonyl)phenyl]methanamin-Hydrochlorid
Übersicht
Beschreibung
“[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C11H16N2O2S•HCl and a molecular weight of 276.78 .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride” is 1S/C11H16N2O2S.ClH/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H .Chemical Reactions Analysis
The pyrrolidine ring in “[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
“[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 276.79 .Wissenschaftliche Forschungsanwendungen
Analytische Chemie
Analytische Chemiker könnten diese Verbindung in der Chromatographie als Standard oder Derivatisierungsmittel einsetzen. Sie könnte bei der Trennung und Quantifizierung komplexer Gemische helfen und so Einblicke in die Zusammensetzung biologischer oder Umweltproben liefern.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von [4-(Pyrrolidin-1-sulfonyl)phenyl]methanamin-Hydrochlorid, insbesondere ihre Sulfonyl- und Phenylgruppen, die verschiedene Interaktionspunkte für biologische und chemische Prozesse bieten . Die Vielseitigkeit der Verbindung in der Forschung unterstreicht ihr Potenzial zur Förderung wissenschaftlicher Erkenntnisse in verschiedenen Disziplinen.
Wirkmechanismus
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride acts as an agonist of the serotonin 5-HT1A receptor, which is a G-protein coupled receptor found in the brain. By binding to this receptor, [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride increases the activity of serotonin, a neurotransmitter involved in regulating mood and emotions. This increase in serotonin activity can lead to a decrease in anxiety and depression. In addition, [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride can also act as an antagonist of the dopamine D2 receptor, which is involved in regulating the reward system in the brain. By blocking this receptor, [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride can reduce the effects of addictive drugs.
Biochemical and Physiological Effects
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride has a wide range of biochemical and physiological effects. It has been shown to increase the activity of serotonin, a neurotransmitter involved in regulating mood and emotions. This can lead to a decrease in anxiety and depression. In addition, [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride can also reduce the effects of addictive drugs by blocking the dopamine D2 receptor. [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride can also act as an antioxidant, protecting cells from damage caused by free radicals. Finally, [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride can also act as an anti-inflammatory, reducing inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is available commercially in high purity. In addition, [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride is stable in aqueous solutions and can be stored at room temperature. Furthermore, [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride has a wide range of biochemical and physiological effects, making it useful for studying the effects of various compounds.
However, there are also some limitations to using [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride in lab experiments. It can be toxic in high concentrations, and therefore must be used with caution. In addition, [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride can be difficult to dissolve in some solvents, and therefore may require special solvents for use in experiments.
Zukünftige Richtungen
The future of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride research is promising. It has a wide range of applications in scientific research, and its biochemical and physiological effects make it useful for studying the effects of various compounds. In addition, further research is needed to explore the potential therapeutic applications of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride, such as its use as an antidepressant or anti-addictive drug. Further research is also needed to explore the potential toxicity of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride and to develop methods for its safe and effective use in experiments. Finally, further research is needed to explore the potential environmental applications of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride, as it has been shown to have antioxidant and anti-inflammatory properties.
Safety and Hazards
“[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYKINGCZINYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



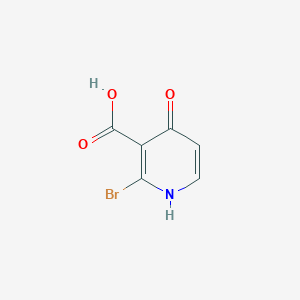

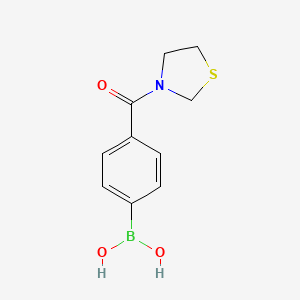
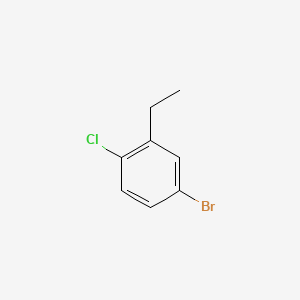
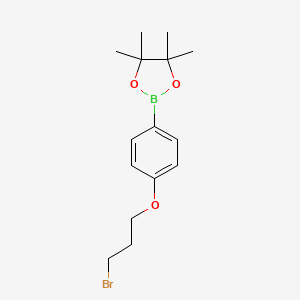


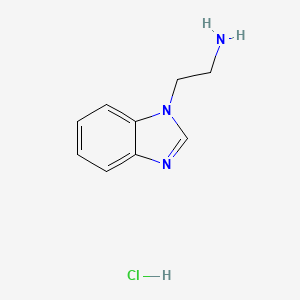
![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1519930.png)

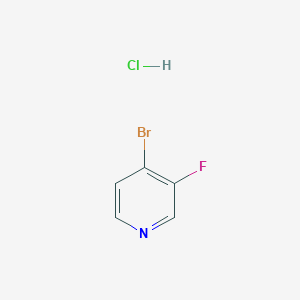

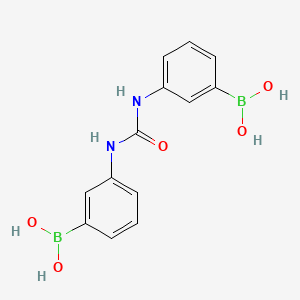
![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)